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Compound of Interest

Compound Name: 3-Methoxy-5-phenylaniline

CAS No.: 383870-84-6

Cat. No.: B3041842

Get Quote

Executive Summary
3-Methoxy-5-phenylaniline (CAS: 1334455-00-0, also known as 5-methoxy-[1,1'-biphenyl]-3-

amine) is a critical biaryl intermediate often employed in the synthesis of kinase inhibitors and

diverse pharmacophores. Its structural integrity relies on the precise arrangement of three

functionalities: a primary amine, a methoxy ether, and a phenyl ring arranged in a meta, meta

substitution pattern on the central benzene core.

This guide provides a technical framework for identifying this compound using Fourier

Transform Infrared (FTIR) spectroscopy.[1][2][3] It specifically addresses the differentiation of

the target molecule from its synthetic precursors (nitro-compounds) and regioisomers,

providing researchers with a self-validating protocol for quality control.

Experimental Methodology
To ensure reproducible spectral data, the following protocol is recommended. This workflow

minimizes atmospheric interference and maximizes signal-to-noise ratios for the critical
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fingerprint region.

Standard Operating Procedure (SOP)
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal is preferred for rapid

screening. KBr pellet transmission is recommended for high-resolution structural elucidation.

Parameters:

Resolution: 4 cm⁻¹

Scans: 32 (Screening) to 64 (Final QC)

Range: 4000 – 400 cm⁻¹[1]

Background: Air background collected immediately prior to sample loading.

Sample Preparation (ATR)[5]
Clean crystal with isopropanol; ensure baseline is flat.

Place ~5 mg of solid sample on the crystal.

Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–

100 lbs).

Critical Step: If the amine peaks (3300–3500 cm⁻¹) appear broad or weak, moisture

absorption is likely. Dry the sample in a vacuum oven at 40°C for 2 hours and re-analyze.

Spectral Characterization: The Target Molecule
The FTIR spectrum of 3-Methoxy-5-phenylaniline is defined by the interplay between the

electron-donating amine/methoxy groups and the conjugated biphenyl system.

A. Functional Group Region (4000 – 1500 cm⁻¹)
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Functional Group Frequency (cm⁻¹) Intensity
Assignment /
Mechanism

Primary Amine (-NH₂) 3420–3450 Medium
N-H Asymmetric

Stretch (Free)

3330–3360 Medium
N-H Symmetric

Stretch

Aromatic C-H 3030–3060 Weak
C-H Stretching (

hybridized)

Aliphatic C-H 2830–2960 Weak-Med

C-H Stretching of

Methoxy (

)

Aromatic Ring 1590–1610 Strong

C=C Ring Skeletal

Vibration (Mixed

modes)

Amine Bend 1620–1640 Medium
N-H Scissoring

(Deformation)

B. Fingerprint Region (1500 – 600 cm⁻¹)
This region is definitive for the meta-substitution pattern and the biphenyl core.
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Functional Group Frequency (cm⁻¹) Intensity
Assignment /
Mechanism

Aryl Ether (C-O-C) 1200–1275 Strong
Asymmetric C-O-C

Stretch (Aryl-Alkyl)

1020–1050 Strong
Symmetric O-CH₃

Stretch

C-N Stretch 1280–1310 Medium
C-N stretching (Aniline

type)

Biphenyl Core 690–710 Strong

C-H Out-of-Plane

(OOP) -

Monosubstituted Ring

730–770 Strong
C-H OOP -

Monosubstituted Ring

Substitution Pattern 830–860 Medium

C-H OOP - 1,3,5-

Trisubstituted Central

Ring

Comparative Analysis: Validating Identity
Identification is not just about finding peaks; it is about ruling out alternatives.

Scenario A: Reaction Monitoring (Precursor vs. Product)
Context: The synthesis typically involves the reduction of 3-Methoxy-5-nitrobiphenyl to the

amine.

The Check: Complete disappearance of Nitro (

) bands and appearance of Amine (

) bands.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Precursor (Nitro) Target (Amine) Status

3300–3500 cm⁻¹ Absent Doublet (3440/3350)
Appearance confirms

reduction

1530 ± 10 cm⁻¹ Strong (NO₂ Asym) Absent
Disappearance

confirms conversion

1350 ± 10 cm⁻¹ Strong (NO₂ Sym)
Absent (masked by C-

N)

Disappearance

confirms conversion

Scenario B: Distinguishing Regioisomers
Context: Distinguishing the target (3,5-substituted) from isomers like 2-methoxy-5-phenylaniline

or 4-methoxy-3-phenylaniline.

The Check: The "Out-of-Plane" (OOP) bending region (600–900 cm⁻¹) is sensitive to the

number of adjacent hydrogen atoms on the benzene ring.

Target (3,5-disubstituted): The central ring has isolated hydrogens (position 2, 4, 6).

Key Indicator: Peaks at 830–860 cm⁻¹ (isolated H) and 690–710 cm⁻¹.

Isomer (2,5-disubstituted - Ortho/Meta): Contains two adjacent hydrogens.

Key Indicator: Strong band at 800–820 cm⁻¹ (2 adjacent H).

Decision Logic & Visualization
Workflow: Identification Decision Tree
The following diagram illustrates the logical flow for validating the compound using FTIR data.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Sample Spectrum

Check 3300-3500 cm⁻¹
(Doublet Present?)

Check 1530 & 1350 cm⁻¹
(Nitro Peaks Present?)

No (Absent)

Check 1200-1275 cm⁻¹
(Strong C-O Stretch?)

Yes (Doublet)

IDENTIFIED:
Nitro Precursor (Incomplete Rxn)

Yes

REJECT:
Non-Target Structure

No

Check 690-770 & 830-860 cm⁻¹
(Biphenyl/Meta Pattern?)

YesNo

CONFIRMED:
3-Methoxy-5-phenylaniline

Matches Pattern

WARNING:
Possible Regioisomer

Mismatch (e.g. 810 cm⁻¹)

Click to download full resolution via product page

Caption: Logical decision tree for the stepwise validation of 3-Methoxy-5-phenylaniline using

FTIR spectral features.

Synthesis Monitoring Pathway
Visualizing the spectral shift during the reduction process.

Precursor:
3-Methoxy-5-nitrobiphenyl
(Peaks: 1530, 1350 cm⁻¹)

Reduction
(H₂/Pd-C or Fe/HCl)

Loss of N-O Target:
3-Methoxy-5-phenylaniline
(Peaks: 3440, 3350 cm⁻¹)

Gain of N-H

Click to download full resolution via product page
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Caption: Spectral shift indicators during the reduction of the nitro-precursor to the target amine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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